endo-BCN-PEG2-alcohol is a specialized compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features a polyethylene glycol backbone and incorporates a bicyclo[6.1.0]nonyne (BCN) group, which is pivotal for its application in click chemistry. The unique structure enables efficient reactions with azide-tagged biomolecules, facilitating the development of targeted therapies in various scientific fields, particularly in cancer research and drug discovery .
The synthesis of endo-BCN-PEG2-alcohol typically involves the reaction of bicyclo[6.1.0]nonyne with polyethylene glycol derivatives. The synthesis can be performed using various organic solvents, including dimethyl sulfoxide and dichloromethane, often requiring catalysts to enhance reaction efficiency .
The molecular structure of endo-BCN-PEG2-alcohol consists of a polyethylene glycol chain linked to a bicyclo[6.1.0]nonyne moiety with a hydroxyl group. This configuration provides both solubility and reactivity, essential for its role as a linker in bioconjugation applications.
endo-BCN-PEG2-alcohol primarily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are characterized by their specificity and efficiency, making them suitable for bioconjugation applications.
The mechanism of action for endo-BCN-PEG2-alcohol involves its ability to undergo SPAAC with azide-containing molecules, forming stable linkages that facilitate targeted protein degradation through the PROTAC mechanism. This process allows for selective targeting of proteins within cells, thereby enhancing therapeutic efficacy against various diseases, particularly cancers .
endo-BCN-PEG2-alcohol has significant applications across various scientific domains:
The development of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions marked a paradigm shift in bioconjugation strategies. Unlike copper-catalyzed click chemistry, SPAAC eliminates cytotoxicity risks by leveraging strained cyclooctynes like BCN (bicyclo[6.1.0]nonyne). BCN’s unique bicyclic structure generates ring strain (≈19 kcal/mol), enabling rapid, catalyst-free reactions with azides to form stable triazole adducts [6] [8]. This bioorthogonality permits conjugation in live cells, making BCN indispensable for protein labeling, drug delivery, and in vivo imaging [6] [10]. The kinetics of BCN-azide cycloaddition (k₂ ≈ 0.1–1.0 M⁻¹s⁻¹) balance reactivity and stability, outperforming earlier cyclooctynes like DIBO in physiological environments [8] [10].
Table 1: Key Bioorthogonal Reagents for Click Chemistry
Reagent Type | Reaction Rate (M⁻¹s⁻¹) | Catalyst Required | Primary Applications |
---|---|---|---|
BCN | 0.1–1.0 | No | Bioconjugation, ADCs, PROTACs |
DBCO | 0.5–2.0 | No | Surface modification |
Azide-Alkyne | 10⁻³–10⁻² | Yes (Cu⁺) | Limited to in vitro use |
PEG spacers serve as molecular engineering tools that optimize bioconjugate performance. Their ethylene oxide repeating units impart hydrophilicity, flexibility, and steric shielding, countering the hydrophobicity of payloads like cytotoxic drugs [2] [7] [9]. In antibody-drug conjugates (ADCs), PEG linkers:
Critical design parameters include PEG length and architecture. Short, linear PEG₂ spacers (as in endo-BCN-PEG₂-alcohol) balance hydrophilicity and minimal immunogenicity, while branched PEGs (e.g., 12-unit pendant chains) enhance stability in high-drug-antibody-ratio (DAR) ADCs [2] [5]. Monodisperse PEG₂ (exact mass: 325.41 Da) ensures reproducible conjugation, unlike polydisperse polymers [3] [7].
Table 2: Impact of PEG Configurations in ADC Linkers
PEG Architecture | DAR | Stability | Clearance Rate | Key Findings |
---|---|---|---|---|
Linear 24-unit | 4 | Moderate | High | Increased aggregation |
Pendant 12-unit | 6 | High | Low | Optimal PK profile [2] |
Short (PEG₂) | 2–6 | Variable | Moderate | Steric effects on cleavage [5] |
Chemical Structure: endo-BCN-PEG₂-alcohol (CAS# 1807501-85-4) integrates three functional modules:
Its molecular formula (C₁₇H₂₇NO₅) and SMILES notation (OCCOCCOCCNC(OCC1C2[H]C1[H]CCC#CCC2)=O) reflect precise spatial arrangement [3]. The carbamate bond linking BCN to PEG₂ enhances stability versus ester linkages, while the terminal hydroxyl allows straightforward conversion to click chemistry handles (e.g., NHS esters) [3] [4].
Mechanistic Advantages:
Applications:
Linker Optimization Insights:Branched linkers with PEG₃–PEG₄ extensions after the branching point outperform shorter variants in ADC efficacy. As demonstrated in trastuzumab-MMAE conjugates, PEG₂’s compact size may hinder cathepsin cleavage, reducing potency 10-fold versus PEG₃ variants [5]. Thus, endo-BCN-PEG₂-alcohol is optimal for low-DAR conjugates or non-cleavable applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7